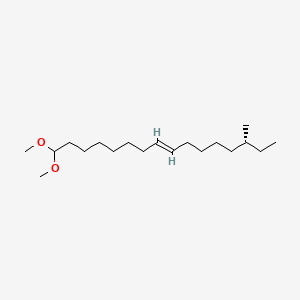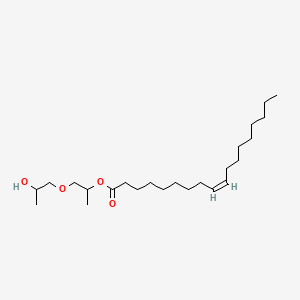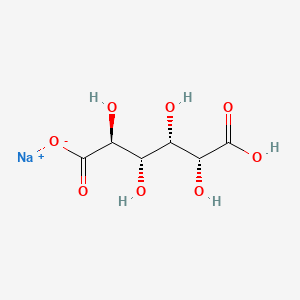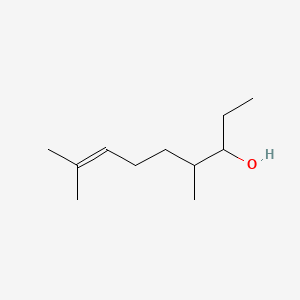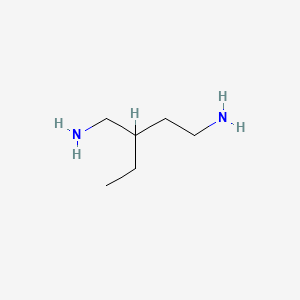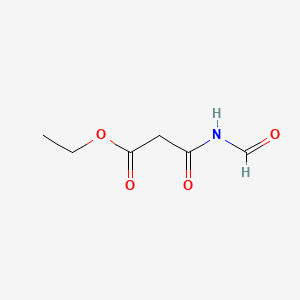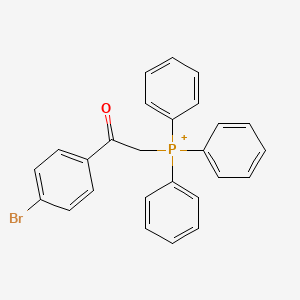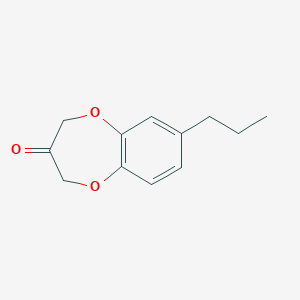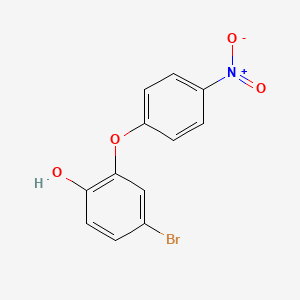
2-Oxo-N-vinylpyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-Oxo-N-vinilpirrolidina-1-carboxamida es un compuesto orgánico heterocíclico con la fórmula molecular C7H10N2O2 y un peso molecular de 154,17 g/mol . Se caracteriza por su estructura única, que incluye un anillo de pirrolidina con un grupo vinilo y un grupo carboxamida. Este compuesto se utiliza principalmente en investigación y aplicaciones experimentales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 2-Oxo-N-vinilpirrolidina-1-carboxamida generalmente implica la reacción de la N-vinilpirrolidona con un agente oxidante adecuado. Las condiciones de reacción a menudo incluyen:
Temperatura: Las temperaturas moderadas suelen ser suficientes.
Solvente: Los solventes comunes incluyen agua o solventes orgánicos como el etanol.
Catalizadores: Se pueden utilizar catalizadores como ácidos o bases para facilitar la reacción.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial no están ampliamente documentados, el compuesto se puede sintetizar a mayor escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso implica un control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-Oxo-N-vinilpirrolidina-1-carboxamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su amina correspondiente.
Sustitución: El grupo vinilo puede participar en reacciones de sustitución con varios nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Haluros, aminas, tioles.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
La 2-Oxo-N-vinilpirrolidina-1-carboxamida tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 2-Oxo-N-vinilpirrolidina-1-carboxamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a proteínas y enzimas, alterando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
N-Vinilpirrolidona: Un precursor en la síntesis de la 2-Oxo-N-vinilpirrolidina-1-carboxamida.
2-Pirrolidona: Un compuesto estructuralmente relacionado con diferentes grupos funcionales.
N-Vinil-2-pirrolidona: Otra vinil-sustituida pirrolidona con propiedades distintas.
Unicidad
La 2-Oxo-N-vinilpirrolidina-1-carboxamida es única debido a su combinación de un grupo vinilo y un grupo carboxamida en el anillo de pirrolidina. Esta estructura confiere una reactividad química específica y posibles actividades biológicas que la distinguen de compuestos similares.
Propiedades
Número CAS |
84100-26-5 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-ethenyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-8-7(11)9-5-3-4-6(9)10/h2H,1,3-5H2,(H,8,11) |
Clave InChI |
CNEFLUZLIJSCQT-UHFFFAOYSA-N |
SMILES canónico |
C=CNC(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



